1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol
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Overview
Description
1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol can be achieved through several methods. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This method proceeds smoothly and produces the compound in good yield via a metal and additive-free procedure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of HFIP as a solvent and reaction promoter is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .
Comparison with Similar Compounds
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: This compound is structurally similar and has been studied for its inhibitory activity against monoamine oxidase enzymes.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Another related compound with similar synthetic routes and applications.
Uniqueness: 1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol stands out due to its unique combination of a dimethylamino group and a propanol backbone, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,14)9-10-6-5-7-11(8-10)13(3)4/h5-8,14H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRWBVFGLOEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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